molecular formula C13H11N3O2S2 B2833664 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379975-89-8

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2833664
CAS No.: 2379975-89-8
M. Wt: 305.37
InChI Key: VEIPAAPLAANNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a [4-(furan-2-yl)thiophen-2-yl]methyl moiety, combining aromatic heterocycles (furan and thiophene) with a thiadiazole scaffold. Its design aligns with trends in medicinal chemistry, where hybrid heterocycles are explored for enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-5-9(7-19-10)11-3-2-4-18-11/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPAAPLAANNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carboxylic acid hydrazide with carbon disulfide to form a thiadiazole ring . This intermediate can then be further functionalized through various reactions to introduce the thiophene and furan moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests significant potential as an anticancer agent. Recent studies have highlighted its effectiveness against various cancer cell lines:

  • In vitro Studies : The compound has been evaluated for its antiproliferative activity against several human cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer. In these studies, it was compared to doxorubicin, a well-known chemotherapeutic agent, demonstrating promising results in inhibiting cell growth .
  • Mechanistic Insights : Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for the compound. This interaction is vital for understanding how the compound can inhibit tumor growth by disrupting angiogenesis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

  • Thiadiazole Derivatives : Compounds derived from thiadiazole have shown varying degrees of anticancer activity. For instance, derivatives designed with specific substitutions on the thiadiazole ring have been linked to enhanced potency against c-Met inhibitors and other targets involved in cancer progression .

Antimicrobial Properties

Beyond its anticancer properties, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits notable antimicrobial activity:

  • Bacterial and Fungal Inhibition : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans. Results indicate significant inhibition rates, suggesting its potential as a therapeutic agent in treating infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiadiazole derivatives is an essential aspect of their development:

  • Animal Studies : Preliminary studies in animal models have indicated a favorable pharmacokinetic profile for certain derivatives of thiadiazole, including good bioavailability and low toxicity . This suggests that with further optimization, these compounds could be developed into safe therapeutic agents.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Study Focus Findings
Study on Anticancer Activity Evaluated against MCF-7, HCT-116, PC-3Showed significant antiproliferative effects comparable to doxorubicin
Molecular Docking Analysis Targeting VEGFR-2Identified as a key interaction point for anticancer activity
Antimicrobial Efficacy Against bacterial and fungal strainsDemonstrated effective inhibition rates

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

a) Thiadiazole vs. Thiazole Derivatives

  • N-Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These compounds replace the 1,2,3-thiadiazole core with a thiazole ring. The pyridinyl substituent at position 2 and variable amines at the carboxamide position modulate activity.

b) 1,3,4-Thiadiazole-2-carboxamides ():
Compounds like 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide feature a 1,3,4-thiadiazole core. The 1,3,4-isomer is more common in drug discovery due to synthetic accessibility. These derivatives show anticancer activity (e.g., IC₅₀ = 1.61–1.98 µg/mL in HepG-2 cells) .

  • Key Difference : The 1,2,3-thiadiazole in the target compound has distinct ring geometry, which may influence binding to enzymes like cyclooxygenase or kinases.

c) Nitrothiophene Carboxamides ():
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide incorporates a nitro group on thiophene, enhancing electron-withdrawing effects. This compound demonstrated 99.05% purity and antibacterial activity, suggesting nitro groups improve membrane penetration .

Substituent Effects

a) Furan-Thiophene Hybrid vs. Phenyl/Pyridinyl Groups

  • The [4-(furan-2-yl)thiophen-2-yl]methyl group in the target compound combines two electron-rich heterocycles, likely enhancing lipophilicity and aromatic interactions compared to simpler phenyl () or pyridinyl () substituents.
  • Example : In -(furan-2-yl)pyrazolyl chalcones showed improved anticancer activity over thiophene-only analogs, highlighting furan’s role in bioactivity .

b) Methyl vs. Alkyl/Aryl Substituents

a) Carboxamide Coupling

  • The target compound’s carboxamide group likely forms via coupling reactions similar to and , using reagents like HATU or EDCI. For example, achieved 99.05% purity for nitrothiophene carboxamides via HATU-mediated coupling .
  • Challenge : The furan-thiophene substituent may require protective group strategies to avoid side reactions during coupling.

b) Heterocycle Assembly

  • The thiophene-furan moiety could be synthesized via cross-coupling (e.g., Suzuki-Miyaura) or cyclization, as seen in for furan-pyrazole hybrids .

Q & A

Q. Table 1: Key Spectral Assignments

TechniqueKey Peaks/FeaturesStructural AssignmentReference
¹H NMRδ 6.8–7.2 ppm (multiplet)Thiophene and furan protons
¹³C NMRδ 160–165 ppmThiadiazole C=N
MS (ESI)m/z 329.02 [M+H]⁺Molecular ion confirmation
IR1650 cm⁻¹ (C=O stretch)Carboxamide group

(Advanced) What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis involves multi-step reactions, with critical challenges including:

  • Thiadiazole Ring Formation : Cyclization of thiosemicarbazide precursors requires precise control of temperature (80–100°C) and anhydrous conditions to avoid hydrolysis .
  • Coupling Reactions : Amide bond formation between the thiophene-furan methyl group and thiadiazole carboxamide often uses EDC/HOBt coupling agents in dry DMF. Yield optimization (from ~50% to >75%) is achieved by maintaining a pH of 7–8 and inert atmosphere .
  • Purification : Chromatographic techniques (e.g., silica gel column with ethyl acetate/hexane, 3:7 v/v) resolve impurities from unreacted furan-thiophene intermediates .

Q. Table 2: Reaction Optimization Parameters

StepKey VariablesOptimal ConditionsYield ImprovementReference
Thiadiazole synthesisTemperature, solvent90°C, DMF20%
Amide couplingCoupling agent, pHEDC/HOBt, pH 7.525%
PurificationMobile phaseEthyl acetate/hexane (3:7)Purity >95%

(Basic) What in vitro assays are recommended for initial pharmacological evaluation of this compound?

Methodological Answer:
Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. A 48-hour incubation period is typical, with dose ranges of 1–100 µM .
  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values are reported at 24–48 hours .
  • Enzyme Inhibition : Assays targeting kinases or proteases (e.g., COX-2) using fluorogenic substrates. Activity is measured at λₑₓ/λₑₘ 340/450 nm .

(Advanced) How does the substitution pattern on the thiophene and furan rings influence the compound’s biological activity?

Methodological Answer:

  • Thiophene Modifications : Replacing the furan-2-yl group with phenyl (as in ) reduces antimicrobial activity (MIC increases from 8 µg/mL to >64 µg/mL), likely due to decreased π-π stacking with bacterial targets .
  • Furan vs. Thiophene : Compounds with furan-3-yl substituents () show 30% lower cytotoxicity than furan-2-yl derivatives, attributed to steric hindrance in target binding .
  • Methyl Group on Thiadiazole : The 4-methyl group enhances metabolic stability (t₁/₂ increases from 2.1 to 4.5 hours in liver microsomes) by blocking oxidative degradation .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

ModificationBiological ImpactMechanism HypothesisReference
Furan-2-yl → Phenyl↓ Antimicrobial activityReduced π-π interactions
Thiophene methyl → Ethyl↑ Cytotoxicity (IC₅₀ from 25 µM → 12 µM)Enhanced membrane permeability
Thiadiazole methyl removal↓ Metabolic stabilityIncreased oxidative cleavage

(Advanced) What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may skew activity results .
  • Target Specificity : Employ CRISPR-edited cell lines to isolate off-target effects. For example, COX-2 knockout models can clarify anti-inflammatory mechanisms .

(Advanced) How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to kinase ATP pockets. The furan-thiophene moiety shows favorable interactions with hydrophobic residues (e.g., Phe80 in EGFR) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Train models using IC₅₀ data from analogs () to predict activity against new targets (e.g., R² >0.7 for COX-2 inhibition) .

(Basic) What are the best practices for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Batch Reactors : Use jacketed reactors with temperature control (±2°C) for thiadiazole cyclization at 90°C .
  • Continuous Flow Chemistry : For amide coupling, flow systems reduce reaction time from 12 hours to 30 minutes and improve yield consistency .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.